N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide is a complex organic compound that features a unique combination of adamantane, pyridine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide typically involves multiple steps. One common method includes the reaction of adamantane-containing amines with chloropyridine derivatives under optimized conditions. For instance, the Chan–Lam coupling reaction can be employed, which involves the use of copper (II) acetate as a catalyst, a weak base like DBU, and a solvent such as acetonitrile . The reaction is carried out at room temperature for 24 hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize yields and reduce reaction times. This method involves the reaction of adamantane derivatives with sulfonyl chlorides under microwave conditions, leading to significant increases in yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The adamantane moiety can undergo oxidation to form hydroxyl derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as the Chan–Lam coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Copper (II) acetate, boronic acids, and bases like DBU are commonly used.
Major Products
Substitution Reactions: Products include substituted sulfonamides.
Oxidation: Products include hydroxylated adamantane derivatives.
Coupling Reactions: Products include N-aryl derivatives of adamantane-containing amines.
Scientific Research Applications
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antiviral and antibacterial properties.
Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural complexity.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The pyridine ring can participate in binding to receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound also features adamantane and sulfonamide groups and has shown antiviral activity.
Bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride: This compound is structurally similar and has been studied for its antibacterial properties.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-6-chloropyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c1-11(20-23(21,22)15-2-3-16(18)19-10-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10-14,20H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBYXGNJSMJEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.